For studies requiring isolated peripheral muscarinic blockade without CNS artifacts, Methylatropine bromide offers a structurally determined peripheral selectivity.
Methylatropine bromide, CAS 2870-71-5, is the quaternary ammonium bromide salt of atropine. As a member of the muscarinic antagonist class, it competitively blocks acetylcholine receptors in the peripheral nervous system. Its key procurement-relevant characteristic is its quaternary ammonium structure, which imparts high polarity and severely restricts its ability to cross the blood-brain barrier. This structural feature differentiates it from its parent compound, atropine, by localizing its anticholinergic effects—such as reduced glandular secretions and smooth muscle relaxation—to peripheral systems, thereby avoiding the central nervous system effects associated with tertiary amine analogs.
Substituting Methylatropine bromide with its tertiary amine parent, atropine or its common salt atropine sulfate, is operationally invalid for applications requiring peripheral selectivity. Atropine's chemical structure allows it to readily cross the blood-brain barrier, inducing significant central nervous system (CNS) effects such as cognitive impairment, confusion, or delirium. Methylatropine bromide's quaternary ammonium cation structure renders it highly polar and membrane-impermeable, preventing CNS penetration and confining its anticholinergic activity to the periphery. This distinction is not a matter of degree but a fundamental mechanistic divide; choosing atropine when peripheral action is required introduces unacceptable CNS-related variables, compromising experimental designs and therapeutic models aimed at isolating peripheral effects.
Crosses blood-brain barrier; may introduce central endpoints in peripheral studies
Markedly different mAChR affinity; may not replicate non-selective muscarinic blockade
Potency and BBB exclusion differences may compromise experimental reproducibility
The defining feature of Methylatropine bromide is its quaternary ammonium structure, which makes it highly polar and prevents it from readily crossing the blood-brain barrier (BBB). This is in stark contrast to its parent tertiary amine, atropine, which easily penetrates the CNS and causes well-documented central effects. While direct quantitative BBB permeability ratios are context-dependent, the consensus in pharmacological literature is that quaternary amine antimuscarinics like methylatropine bromide do not cross the BBB to a significant degree, whereas tertiary amines like atropine do. This structural difference leads to a functional divergence: methylatropine bromide is used specifically to block peripheral muscarinic receptors without confounding CNS activity.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
| Target Compound Data | Does not readily cross the BBB due to its polar quaternary ammonium structure. |
| Comparator Or Baseline | Atropine (tertiary amine): Readily crosses the BBB. |
| Quantified Difference | Qualitatively high; functionally separates peripheral from central effects. |
| Conditions | General in vivo physiological conditions. |
For any research or application requiring isolated peripheral anticholinergic effects, using atropine is invalid due to unavoidable CNS side effects; methylatropine bromide is the appropriate choice.
In a head-to-head comparison in rhesus monkeys, an equimolar dose (190 nmol/kg) of methylatropine was more effective than atropine at producing a cardiac vagal blockade. Methylatropine demonstrated a greater ability to reduce respiratory sinus arrhythmia (RSA) amplitude, heart period (HP), and overall heart period variability (HPV). Furthermore, the effects of methylatropine were more sustained, as the return to basal levels for RSA and HPV occurred significantly earlier after intramuscular atropine administration, while methylatropine's effects showed no such rapid decline or dependency on the route of administration (IV vs. IM). A separate clinical comparison noted that methylatropine bromide had a stronger positive chronotropic (heart rate increasing) effect than an equivalent dose of atropine sulphate.
| Evidence Dimension | Cardiac Vagal Blockade Efficacy |
| Target Compound Data | More effective at reducing RSA amplitude, HP, and HPV. |
| Comparator Or Baseline | Atropine: Less effective at the same molar dose. |
| Quantified Difference | Statistically significant greater reduction in RSA, HP, and HPV; longer duration of action. |
| Conditions | In vivo study in rhesus monkeys, 190 nmol/kg dose, IV and IM administration. |
For cardiovascular research models requiring a potent and sustained vagal blockade without CNS penetration, methylatropine bromide offers superior performance and more consistent pharmacodynamics than atropine.
When used as an adjunct to neostigmine for reversing neuromuscular block, Methylatropine bromide (MAB) provides an antisialagogue (saliva-reducing) effect identical to that of glycopyrrolate. However, the two quaternary ammonium compounds exhibit distinct cardiovascular side effect profiles. A dose of 0.75 mg of MAB produced a marked initial increase in heart rate, which was significantly greater than that caused by 0.4 mg of glycopyrrolate. This indicates that while both are effective antisialagogues, MAB induces a more pronounced initial tachycardia.
| Evidence Dimension | Antisialagogue Effect & Heart Rate Change |
| Target Compound Data | Identical antisialagogue effect to glycopyrrolate; marked, significantly greater initial rise in heart rate. |
| Comparator Or Baseline | Glycopyrrolate: Identical antisialagogue effect; less pronounced initial tachycardia. |
| Quantified Difference | Cardiovascular effect: MAB (0.75 mg) induced a significantly greater initial tachycardia than glycopyrrolate (0.4 mg). |
| Conditions | Clinical study during reversal of neuromuscular block with neostigmine. |
This allows researchers to select an agent based on the desired cardiovascular profile; methylatropine bromide is suitable when a strong initial heart rate increase is tolerable or desired alongside saliva reduction, whereas glycopyrrolate may be preferred for less cardiac stimulation.
The primary use case is in experimental models where researchers need to block peripheral muscarinic receptors without the confounding variable of CNS penetration. Its inability to cross the blood-brain barrier makes it an essential tool for differentiating the peripheral and central actions of cholinergic drugs or investigating autonomic nervous system functions in isolation.
Given its demonstrated potency and sustained action in blocking cardiac vagal input, Methylatropine bromide is well-suited for studies on heart rate regulation, arrhythmias, and autonomic control of the heart. It provides a more robust and longer-lasting effect than atropine, making it a reliable choice for experiments requiring consistent vagolysis.
In animal models of surgery or anesthesia, this compound can be used to reduce salivary and bronchial secretions to maintain a clear airway. Its distinct cardiovascular profile compared to glycopyrrolate allows for its selection in protocols where a more pronounced initial tachycardia is acceptable or part of the experimental design.
As a mydriatic (pupil-dilating) agent, Methylatropine bromide is used in ophthalmic research. Its quaternary structure minimizes systemic absorption and subsequent central side effects compared to atropine, which is critical when developing topical formulations for ocular examination or therapy models.
Irritant